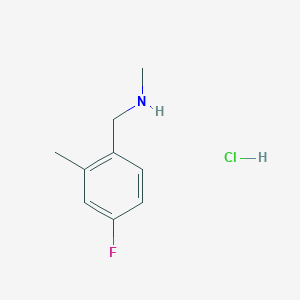

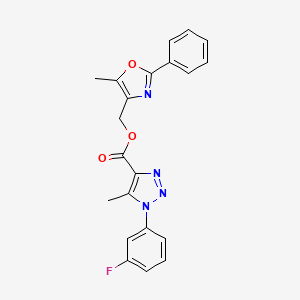

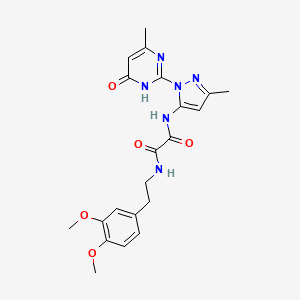

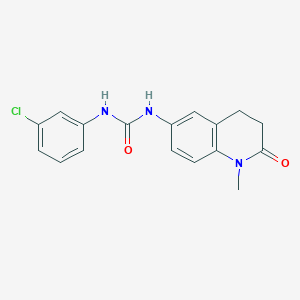

![molecular formula C22H20N2O5 B2490810 3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propan-2-yl]-1,2-oxazole-4-carboxylic acid CAS No. 2138337-07-0](/img/structure/B2490810.png)

3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propan-2-yl]-1,2-oxazole-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

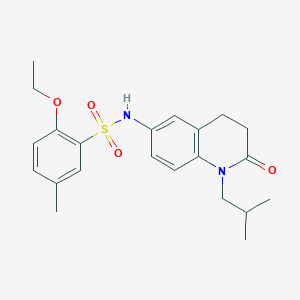

This compound is part of a broader class of molecules known for their varied biological activities and potential in pharmaceutical development. Its structure includes a fluorenylmethoxycarbonyl group, an oxazole ring, and a carboxylic acid group, indicating its potential as a building block for more complex molecules or as an active pharmaceutical ingredient itself.

Synthesis Analysis

The synthesis of similar compounds typically involves multi-step organic reactions, including the formation of oxazole rings, the introduction of fluorenylmethoxycarbonyl groups, and the attachment of carboxylic acid groups. These processes require precise conditions to ensure the correct structure and yield of the target molecule. An example includes the photoaldol reaction route to alpha-amino-beta-hydroxy carboxylic acid esters, initiated by photocycloaddition of aldehydes to 5-methoxyoxazoles, demonstrating a method to introduce such structural motifs (Griesbeck, Bondock, & Lex, 2003).

Molecular Structure Analysis

The molecular structure of this compound, like others in its class, is characterized by X-ray crystallography and spectroscopic methods, including NMR and IR spectroscopy. These techniques provide detailed information about the arrangement of atoms within the molecule and the electronic environment, critical for understanding its reactivity and interaction with biological targets.

Chemical Reactions and Properties

Compounds with similar structures are known to participate in a range of chemical reactions, including cycloadditions, nucleophilic substitutions, and decarboxylations, often under catalysis by metals such as palladium or ruthenium. The presence of multiple functional groups allows for a diverse set of chemical transformations, making it a versatile precursor for synthesizing more complex molecules (Bacchi et al., 2005).

Scientific Research Applications

Spectrophotometric Methods in Drug Estimation

Spectrophotometric methods have been developed for the simultaneous estimation of esomeprazole magnesium and naproxen in tablet dosage forms. These methods are significant for the quality control and formulation of pharmaceuticals, demonstrating the application of complex organic compounds in analytical chemistry (N. Jain et al., 2012).

Biomass-Derived Levulinic Acid in Drug Synthesis

Levulinic acid (LEV), derived from biomass, showcases the application of carboxylic acids in synthesizing a variety of value-added chemicals, including drugs. This demonstrates the potential of biomass-derived compounds in pharmaceutical synthesis, making the reaction cleaner and more cost-effective (Mingyue Zhang et al., 2021).

α-Linolenic Acid in Pharmacology

α-Linolenic acid (ALA), a carboxylic acid with significant pharmacological effects, showcases the therapeutic potential of organic acids in treating a variety of diseases. This highlights the role of complex organic compounds in developing therapeutic agents (Qianghua Yuan et al., 2021).

Carboxylic Acids in Biocatalyst Inhibition

Research on the inhibition of microbes by carboxylic acids, such as hexanoic and octanoic acids, provides insights into the antimicrobial applications of organic compounds. This is crucial for the development of food preservatives and understanding microbial resistance (L. Jarboe et al., 2013).

Applications in Fine Organic Synthesis

Amino-1,2,4-triazoles serve as raw materials in the fine organic synthesis industry, finding applications in pharmaceuticals, dyes, and more. This emphasizes the role of nitrogen-containing heterocycles in various chemical synthesis processes (Nazarov V.N. et al., 2021).

properties

IUPAC Name |

3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)propan-2-yl]-1,2-oxazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O5/c1-22(2,19-18(20(25)26)12-29-24-19)23-21(27)28-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17H,11H2,1-2H3,(H,23,27)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQBACUDFSSKBMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NOC=C1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propan-2-yl]-1,2-oxazole-4-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3,6-Dichloropyridin-2-yl)-[4-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]methanone](/img/structure/B2490730.png)

![2-(Furan-2-yl)-5-(furan-2-yl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2490740.png)

![[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 3-hexyl-4-oxo-3,4-dihydrophthalazine-1-carboxylate](/img/structure/B2490741.png)

![4-(1-methyl-1H-pyrazol-4-yl)-N-(2-methylbenzo[d]thiazol-5-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide](/img/structure/B2490744.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-2-tosylacetamide](/img/structure/B2490748.png)